VUF 5574

Descripción general

Descripción

Métodos De Preparación

La síntesis de VUF 5574 implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de quinazolina: El núcleo de quinazolina se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.

Introducción del grupo piridinilo: El grupo piridinilo se introduce a través de una reacción de sustitución nucleofílica.

Formación del enlace de urea: El paso final implica la formación del enlace de urea haciendo reaccionar los compuestos intermedios con un isocianato apropiado

Análisis De Reacciones Químicas

VUF 5574 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

VUF 5574 has been characterized as a selective antagonist for the adenosine A3 receptor with a Ki value of 4 nM, demonstrating over 2500-fold selectivity against A1 and A2A receptors. This selectivity makes it a valuable tool in studying the role of adenosine receptors in various physiological and pathological processes .

Neuroprotection and Anti-Inflammation

Research indicates that this compound may offer neuroprotective effects and anti-inflammatory properties. It has shown potential in treating conditions like glaucoma and asthma by modulating the inflammatory response mediated by adenosine receptors .

Cancer Research

This compound's antagonistic action on the adenosine A3 receptor has implications in cancer research. Adenosine receptors are known to influence tumor progression; thus, antagonists like this compound could be instrumental in developing therapies aimed at inhibiting tumor growth and metastasis .

Cardiovascular Studies

The compound's interaction with adenosine receptors also suggests potential applications in cardiovascular research, particularly in conditions where adenosine signaling contributes to disease pathology .

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly improved cell viability in neuroblastoma cells subjected to oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that this compound inhibited the growth of specific cancer cell lines by blocking adenosine signaling pathways, which are often exploited by tumors to evade immune detection and promote survival .

Mecanismo De Acción

VUF 5574 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A3. Este receptor participa en varios procesos fisiológicos, incluida la inflamación, la respuesta inmune y la proliferación celular. Al bloquear el receptor de adenosina A3, this compound inhibe las vías de señalización descendentes, como la fosforilación de las quinasas reguladas por señales extracelulares 1 y 2 (ERK1/2), que participan en el crecimiento y la supervivencia celular .

Comparación Con Compuestos Similares

VUF 5574 es único debido a su alta selectividad para el receptor de adenosina A3. Los compuestos similares incluyen:

MRS 1220: Otro antagonista selectivo del receptor de adenosina A3.

GSK837149A: Un antagonista potente y selectivo del receptor de adenosina A3.

SLV320: Un antagonista selectivo del receptor de adenosina A3 con una estructura química diferente .

En comparación con estos compuestos, this compound ofrece un mayor grado de selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

VUF 5574 is a selective antagonist for the A3 adenosine receptor, which has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly relevant in studies concerning cardiovascular health, renal function, and cancer biology. Below is a detailed exploration of the biological activity of this compound, supported by data tables and case studies.

This compound selectively inhibits the A3 adenosine receptor, which is known to play a role in various physiological processes, including modulation of inflammation, cell proliferation, and apoptosis. By blocking this receptor, this compound can influence several signaling pathways that are critical in disease states.

Biological Activity Overview

The biological activities of this compound have been assessed through various experimental models. Below is a summary of key findings:

| Study | Model | Effect Observed | Concentration |

|---|---|---|---|

| Study 1 | Mouse | Inhibition of cardiac hypertrophy induced by adrenergic stimulation | 100 nM |

| Study 2 | Rat | No significant effect on renal sympathetic nerve stimulation responses | 1 µM |

| Study 3 | Cell lines | Induction of apoptosis in cancer cell lines | Variable concentrations |

Detailed Research Findings

-

Cardiac Function Studies

In a study involving C57BL/6 mice, this compound was administered alongside isoproterenol and phenylephrine to evaluate its effects on cardiac hypertrophy. The results indicated that this compound effectively prevented hypertrophic changes in cardiac myocytes, suggesting a protective role against adrenergically induced cardiac stress . -

Renal Studies

Research examining the role of endogenous adenosine in renal sympathetic nerve activity found that this compound did not significantly alter vasoconstrictor responses during sympathetic stimulation. This suggests that while it may inhibit A3 receptors, its impact on renal function may be limited under certain conditions . -

Cancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving HIF-1α accumulation. This indicates its potential role as an anti-cancer agent by modulating cellular survival pathways .

Case Study: Cardiac Hypertrophy

A cohort of ten-week-old C57BL/6 N mice was treated with this compound during a regimen designed to induce cardiac hypertrophy via chronic adrenergic stimulation. Histological analysis revealed that hearts from treated mice exhibited significantly reduced hypertrophic markers compared to controls, reinforcing the compound's cardioprotective properties.

Case Study: Cancer Cell Line Apoptosis

In a controlled laboratory setting, several cancer cell lines were treated with varying concentrations of this compound. Results showed a dose-dependent increase in apoptotic markers, indicating its potential utility as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

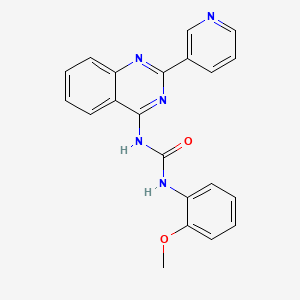

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAFEJSZTVWUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398737 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280570-45-8 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.